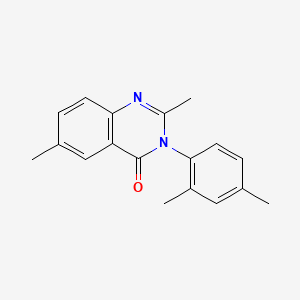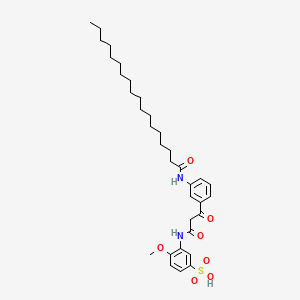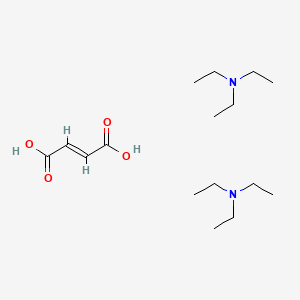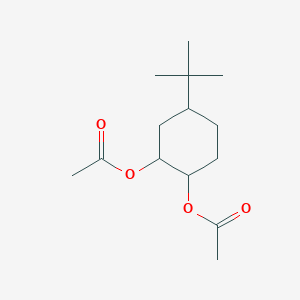
(2-acetyloxy-4-tert-butylcyclohexyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is a chemical compound known for its applications in various industries, particularly in the field of fragrances. It is a carboxylic ester with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is widely used as a perfume ingredient in cosmetics, soaps, and other personal care products due to its pleasant woody and floral scent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate typically involves the esterification of 2-tert-butylcyclohexanol, which is derived from 2-tert-butylphenol . The process can be summarized as follows:
Hydrogenation: 2-tert-butylphenol undergoes catalytic hydrogenation to form 2-tert-butylcyclohexanol.
Esterification: The resulting 2-tert-butylcyclohexanol is then esterified with acetic acid in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-acetyloxy-4-tert-butylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-tert-butylcyclohexanol and acetic acid.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-tert-butylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-acetyloxy-4-tert-butylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin and its use in dermatological studies.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Wirkmechanismus
The primary mechanism of action of (2-acetyloxy-4-tert-butylcyclohexyl) acetate in its applications is related to its ability to interact with olfactory receptors, producing a pleasant scent. In biological systems, it may also interact with skin cells, influencing their response to external stimuli . The exact molecular targets and pathways involved in these interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexyl acetate: A closely related compound with similar applications in the fragrance industry.
4-tert-Butylcyclohexyl acrylate: Another related compound used in polymer chemistry.
Uniqueness
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is unique due to its specific ester structure, which imparts distinct olfactory properties and stability. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
36736-20-6 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(2-acetyloxy-4-tert-butylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h11-13H,6-8H2,1-5H3 |
InChI-Schlüssel |
CYCAUWWXYWATRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(CC1OC(=O)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


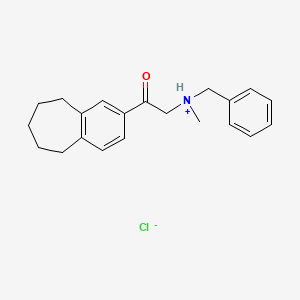
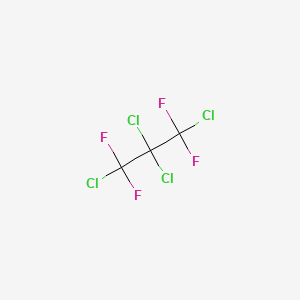
![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
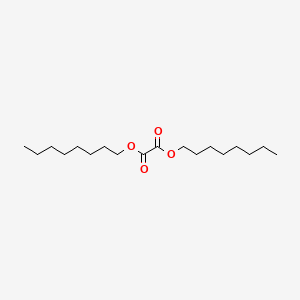


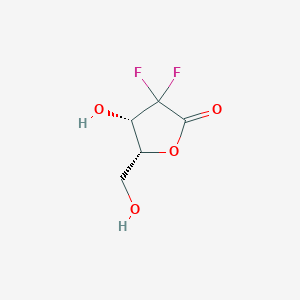
![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
